N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H15N3O5S2 |
Molecular Weight | 405.44 g/mol |
CAS Number | 899966-14-4 |
The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.
Overview
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.
Case Study: Cytotoxicity Evaluation
In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2a | 5.6 | Hep3B | Induces G2-M phase arrest |
2b | 12.4 | Hep3B | Moderate activity compared to 2a |
Doxorubicin | 7.4 | Hep3B | Standard control for comparison |
The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.
Evaluation Methodology
Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.
Comparative Antioxidant Activity
The following table summarizes the antioxidant activities of selected compounds:
Compound | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
---|---|---|
Compound 2a | 39.85 | Moderate |
Compound 2b | 79.95 | Lower than Trolox |
These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIPNAJXFIOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。